3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one
Overview
Description
3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one, also known as 3-Bromo-1-PBP, is an organic compound that has been widely studied in recent years due to its potential applications in drug synthesis and therapeutic drug development. This compound has been extensively studied for its unique properties, such as its ability to act as a catalyst in organic synthesis, its high solubility in aqueous solutions, and its ability to bind to a variety of other molecules.
Scientific Research Applications
Synthesis of Indole Derivatives
This compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indoles play a main role in cell biology and their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Radical Benzylic Bromination Reaction
The compound can undergo a radical benzylic bromination reaction . This reaction is used to synthesize 4-bromo-3-nitro-1-bromomethylbenzene in very high yields .
Protein Labeling
3-Bromo-1,2,4,5-tetrazine, a related compound, can undergo nucleophilic aromatic substitutions with differently substituted heteroatoms under mild conditions . Its excellent reactivity has been used to attain chemoselective protein labeling .
Synthesis of Bipyrazoles
Although not directly mentioned, similar brominated compounds have been used in the synthesis of bipyrazoles . These compounds were prepared in good yields and were utilized for biological screening .
Antibacterial and Antifungal Activities
Related compounds have been synthesized and evaluated for their antibacterial and antifungal activities . Although the specific activities of “3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one” are not mentioned, it is possible that it may have similar properties .
Other Potential Applications
The compound is available for purchase from chemical suppliers , suggesting that it may have other applications in scientific research. However, specific details about these potential applications are not readily available .
properties
IUPAC Name |
3-bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2NO/c1-7-6-8(2-3-9(7)12)14-5-4-10(13)11(14)15/h2-3,6,10H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKPUPBGJRZLBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(C2=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.